diethyl (2S)-2-pyrrol-1-ylpentanedioate
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Overview
Description
Diethyl (2S)-2-pyrrol-1-ylpentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrole ring attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S)-2-pyrrol-1-ylpentanedioate typically involves the esterification of the corresponding pyrrole derivative with diethyl pentanedioate. One common method involves the use of diethyl L-tartrate as a starting material, which undergoes a series of reactions including bromination, nucleophilic substitution, and esterification . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar starting materials and catalysts. The reactions are typically carried out in well-ventilated hoods due to the handling of toxic reagents like hydrogen bromide and azidotrimethylsilane .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2S)-2-pyrrol-1-ylpentanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl pentanedioic acid, while reduction may produce diethyl (2S)-2-pyrrol-1-ylpentanediol .
Scientific Research Applications
Diethyl (2S)-2-pyrrol-1-ylpentanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional groups.
Industry: Used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of diethyl (2S)-2-pyrrol-1-ylpentanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include ester hydrolysis and subsequent binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: An ether with similar ester functional groups but different structural features.
Diethyl sulfide: Contains sulfur instead of oxygen in the ether linkage.
Dimethyl ether: A simpler ether with two methyl groups instead of ethyl groups.
Uniqueness
Diethyl (2S)-2-pyrrol-1-ylpentanedioate is unique due to the presence of the pyrrole ring, which imparts specific chemical and biological properties not found in simpler ethers or sulfides.
Properties
CAS No. |
157034-04-3 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
diethyl (2S)-2-pyrrol-1-ylpentanedioate |
InChI |
InChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
SKQZPYYDNOLPET-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N1C=CC=C1 |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N1C=CC=C1 |
Origin of Product |
United States |
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